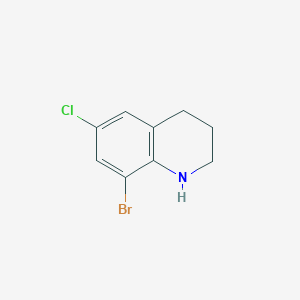

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

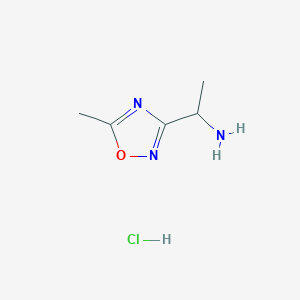

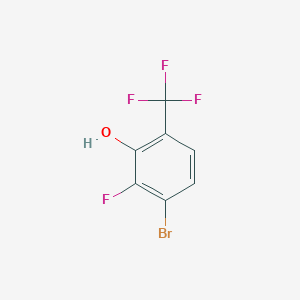

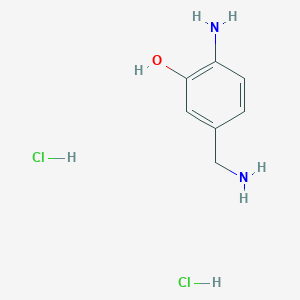

“8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1368780-82-8 . It has a molecular weight of 246.53 . The compound is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs, which includes “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The InChI Code for “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is 1S/C9H9BrClN/c10-8-5-7 (11)4-6-2-1-3-12-9 (6)8/h4-5,12H,1-3H2 .Physical And Chemical Properties Analysis

The physical form of “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is a liquid and it is stored at room temperature . The compound has a molecular weight of 246.53 .Aplicaciones Científicas De Investigación

Infrared Spectroscopy Analysis

The compound’s unique structure makes it suitable for infrared (IR) spectroscopy , which is a valuable technique for characterizing compound interactions and solvent effects . The bromo and chloro substituents on the tetrahydroquinoline core can influence the IR spectra, providing insights into the electronic environment of the molecule.

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, derivatives of tetrahydroquinoline, such as 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline, are used to design compounds that can increase oxygen affinity in human hemoglobin or inhibit sickle erythrocytes . This application is crucial for developing treatments for conditions like sickle cell anemia.

Synthesis of Fused Heterocycles

This compound serves as a precursor in the synthesis of various fused heterocycles, which are structures found in many biologically active molecules . The ability to create diverse heterocyclic compounds is essential for the discovery of new drugs and the study of biological systems.

Solvent Effect Studies

The compound’s interaction with different solvents can be studied using its IR spectral data. This is important for understanding the solvent effects on the compound’s properties, which is a key aspect in reaction optimization and compound stability studies .

Ligand in Metal Coordination Chemistry

The bromo and chloro groups on the tetrahydroquinoline ring can act as coordinating sites for metal ions, making the compound a potential ligand in metal coordination chemistry . This application is significant for creating metal-organic frameworks and catalysts.

Development of Agrochemicals

Derivatives of tetrahydroquinoline are often used in the production of agrochemicals. The presence of bromo and chloro substituents can impart necessary properties for pest control and plant growth regulation .

Safety And Hazards

The safety information for “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGCYUUCCAJSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)